

Commercial Availability and Technical Guide for Megestrol Acetate-d3-1

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Compound of Interest

Compound Name: Megestrol acetate-d3-1

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This technical guide provides an in-depth overview of the commercial availability, suppliers, and analytical applications of **Megestrol acetate-d3-1**. The information is tailored for researchers, scientists, and professionals involved in drug development who require high-purity stable isotope-labeled internal standards for quantitative analysis.

Data Presentation: Commercial Suppliers and Product Specifications

Megestrol acetate-d3-1 is available from several reputable suppliers of chemical standards and research materials. The following table summarizes the available quantitative data to facilitate comparison. Pricing information is often available upon request from the suppliers.



Supplier	Catalog Number	Purity	Available Quantities	CAS Number	Molecular Formula
LGC Standards	TRC- M208052	>95% (HPLC) [1]	0.5 mg, 5 mg	162462-72-8	C24H29D3O4
Clearsynth	CS-O-03008	Information available upon request	1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg	162462-72-8	C24H29D3O4
Veeprho	Information available upon request	Information available upon request	Information available upon request	162462-72-8	C24H29D3O4
TargetMol	TMIJ-0025	Information available upon request	1 mg, 5 mg	162462-72-8	C24H29D3O4
MedChemEx press	HY-13676S	Information available upon request	Information available upon request	162462-72-8	C24H29D3O4
VIVAN Life Sciences	VLCS-01327	CoA, MASS, NMR, and HPLC provided	Information available upon request	162462-72-8	C24H29D3O4
Pharmaffiliate s	Information available upon request	Information available upon request	Information available upon request	162462-72-8	C24H29D3O4

Experimental Protocols: Bioanalytical Method for Megestrol Acetate Quantification

Megestrol acetate-d3-1 is primarily utilized as an internal standard (IS) in the quantitative analysis of megestrol acetate in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold



standard in bioanalytical method development as it corrects for matrix effects and variations in sample processing and instrument response.[2][3]

Below is a detailed experimental protocol adapted from a validated LC-MS/MS method for the determination of megestrol acetate in human plasma.[4][5] This protocol can be readily modified to incorporate **Megestrol acetate-d3-1** as the internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)

- To 100 μL of human plasma in a polypropylene tube, add 25 μL of the internal standard working solution (Megestrol acetate-d3-1 in methanol).
- Add 20 μL of 1% formic acid and vortex for 1 minute.[5]
- Perform liquid-liquid extraction by adding 1.2 mL of methyl-tert-butyl ether (MTBE) and vortexing for 10 minutes.[5]
- Centrifuge the samples at 20,000 x g for 10 minutes at 4°C.[5]
- Transfer 1.0 mL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 200 μL of the mobile phase.
- Inject a 5 μL aliquot into the LC-MS/MS system.[2]

LC-MS/MS Instrumentation and Conditions

- Liquid Chromatography System: An HPLC system capable of delivering a precise and stable flow.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Chromatographic Column: A YMC Hydrosphere C18 column (or equivalent) is suitable for separation.[4][5]

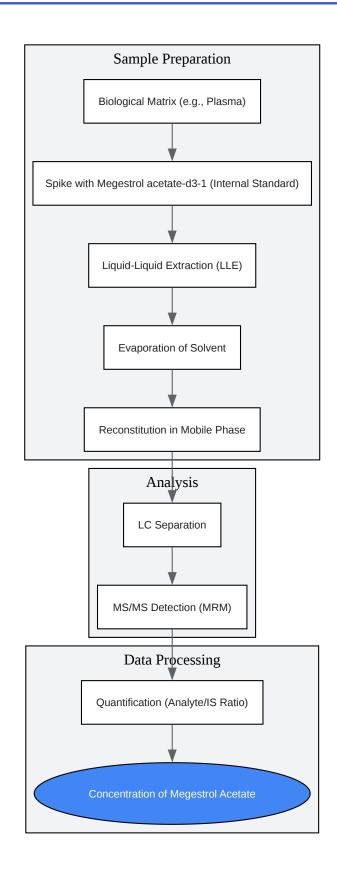


- Mobile Phase: An isocratic mobile phase consisting of 10 mM ammonium formate buffer (adjusted to pH 5.0 with formic acid) and methanol (60:40, v/v).[4][5]
- Flow Rate: 0.4 mL/min.[4][5]
- Ionization Mode: Positive ion electrospray ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM).
 - Megestrol Acetate Transition: m/z 385.5 → 267.1.[4][5]
 - Megestrol acetate-d3-1 Transition: The precursor ion will be m/z 388.5 (M+H)+ due to the
 three deuterium atoms. The product ion would be expected to be the same as the
 unlabeled compound, m/z 267.1, assuming the deuterium atoms are not on the fragment
 lost. This would need to be confirmed experimentally.
- Collision Energy: Optimized for each transition (e.g., 25 eV for megestrol acetate).[5]

Mandatory Visualizations Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of megestrol acetate in a biological matrix using **Megestrol acetate-d3-1** as an internal standard.





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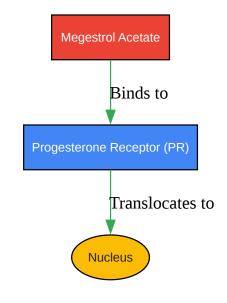
Bioanalytical workflow for megestrol acetate quantification.

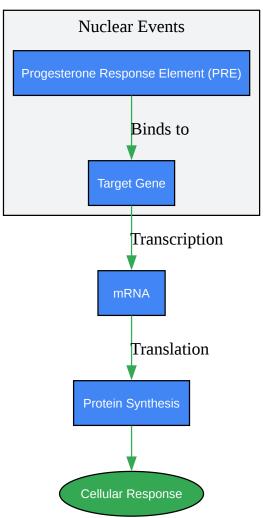


Signaling Pathway Context (Illustrative)

While **Megestrol acetate-d3-1** is an analytical standard, its unlabeled counterpart, megestrol acetate, is a synthetic progestin that exerts its effects through hormonal pathways. The following diagram provides a simplified, illustrative overview of a potential signaling pathway influenced by progestins.







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Simplified progestin signaling pathway.



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